4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533214
InChI: InChI=1S/C15H19N3O2.ClH/c1-3-18-10-14(11(2)17-18)9-16-8-12-4-6-13(7-5-12)15(19)20;/h4-7,10,16H,3,8-9H2,1-2H3,(H,19,20);1H
SMILES: CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)C(=O)O.Cl
Molecular Formula: C15H20ClN3O2
Molecular Weight: 309.79 g/mol

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride

CAS No.:

Cat. No.: VC13533214

Molecular Formula: C15H20ClN3O2

Molecular Weight: 309.79 g/mol

* For research use only. Not for human or veterinary use.

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride -

Specification

Molecular Formula C15H20ClN3O2
Molecular Weight 309.79 g/mol
IUPAC Name 4-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride
Standard InChI InChI=1S/C15H19N3O2.ClH/c1-3-18-10-14(11(2)17-18)9-16-8-12-4-6-13(7-5-12)15(19)20;/h4-7,10,16H,3,8-9H2,1-2H3,(H,19,20);1H
Standard InChI Key XYBLPJIXUFKSNU-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)C(=O)O.Cl
Canonical SMILES CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)C(=O)O.Cl

Introduction

4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride is a complex organic compound that incorporates a pyrazole ring, an amino group, and a benzoic acid moiety. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrazole ring, attachment of the amino group, and finally, the incorporation of the benzoic acid moiety. Common methods might involve nucleophilic substitution reactions or condensation reactions.

Research Findings

While specific research findings on this compound are not available, related pyrazole derivatives have shown promising results in various biological assays. For instance, pyrazoles are known to exhibit antioxidant and anticancer activities . Further research would be necessary to determine the exact biological profile of 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator